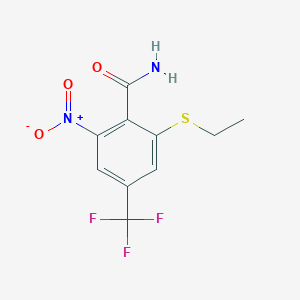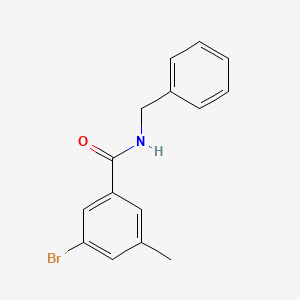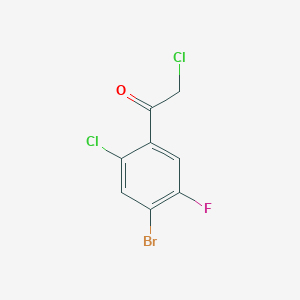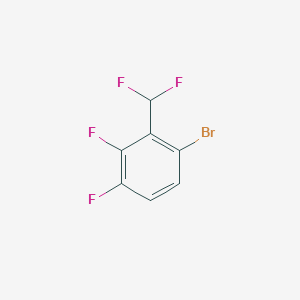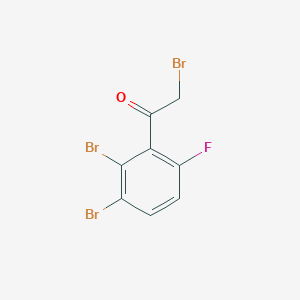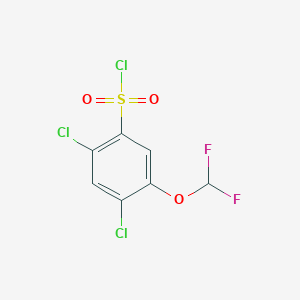![molecular formula C17H15NO3 B1411274 [(1-苄基-1H-吲哚-4-基)氧基]乙酸 CAS No. 2108804-78-8](/img/structure/B1411274.png)
[(1-苄基-1H-吲哚-4-基)氧基]乙酸
描述
“[(1-Benzyl-1h-indol-4-yl)oxy]acetic acid” is a compound that contains an indole scaffold . Indole-containing small molecules have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists .
Synthesis Analysis
The synthesis of indole derivatives has been explored in drug discovery, yielding a vast array of biologically active compounds with broad therapeutic potential . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .Molecular Structure Analysis
The molecular structure of “[(1-Benzyl-1h-indol-4-yl)oxy]acetic acid” is characterized by an indole scaffold . This scaffold is a key component of many biologically active compounds and has been the focus of extensive research in organic and medicinal chemistry .Chemical Reactions Analysis
Indole derivatives have been extensively explored as potential anti-tubercular agents or drugs . For example, indole scaffolds containing the novel non-covalent DprE1 inhibitor 1,4-azaindole are currently in clinical trials to treat Mycobacterium tuberculosis .科学研究应用
癌症治疗
吲哚衍生物,如 [(1-苄基-1H-吲哚-4-基)氧基]乙酸,因其在癌症治疗中的潜力而被广泛研究。 它们可以通过多种机制作用于癌细胞,包括诱导凋亡、细胞周期阻滞和抑制转移 。靶向癌细胞中特定途径的能力使这些化合物在靶向疗法的开发中具有价值。
抗菌活性
吲哚衍生物的结构复杂性使其具有抗菌特性。 研究表明,这些化合物可以有效地对抗多种微生物,包括细菌和真菌 。这使它们成为开发新型抗生素的有希望的候选药物,特别是在抗生素耐药性不断增加的时代。
神经系统疾病
吲哚衍生物在治疗神经系统疾病方面已显示出希望。 它们与各种神经递质系统的相互作用可能导致在阿尔茨海默病、帕金森病和其他神经退行性疾病等疾病中的潜在应用 。
抗炎应用
吲哚衍生物的抗炎特性引起了人们的极大兴趣。 它们可以调节炎症通路,这可能有利于治疗关节炎、哮喘和其他炎症性疾病等疾病 。
心血管健康
吲哚衍生物也可能通过影响血管系统和心脏功能在心血管健康中发挥作用。 它们作为血管扩张剂或影响血压调节的潜力是一个正在进行的研究领域 。
糖尿病管理
吲哚衍生物在糖尿病管理中的潜力已被探索,一些化合物显示出影响胰岛素分泌或敏感性的能力 。这可能导致糖尿病治疗的新方法,重点是代谢途径的调节。
抗氧化性能
这些化合物可以作为抗氧化剂,中和自由基并减少体内的氧化应激 。这种特性有利于预防慢性病和与衰老相关的疾病。
农业应用
吲哚衍生物在结构上类似于植物激素,如吲哚-3-乙酸,它参与植物生长和发育。 这种相似性为在农业中使用这些化合物来提高作物产量和抗逆性开辟了可能性 。
作用机制
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
生化分析
Biochemical Properties
[(1-Benzyl-1h-indol-4-yl)oxy]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme tryptophan hydroxylase, which is involved in the biosynthesis of serotonin. [(1-Benzyl-1h-indol-4-yl)oxy]acetic acid acts as an inhibitor of tryptophan hydroxylase, thereby affecting serotonin levels in the body. Additionally, it interacts with proteins involved in cell signaling pathways, such as protein kinase C, modulating their activity and influencing downstream signaling events .
Cellular Effects
[(1-Benzyl-1h-indol-4-yl)oxy]acetic acid exerts various effects on different types of cells and cellular processes. In neuronal cells, it has been shown to influence cell signaling pathways, leading to changes in neurotransmitter release and synaptic plasticity. This compound also affects gene expression by modulating the activity of transcription factors such as nuclear factor kappa B. In cancer cells, [(1-Benzyl-1h-indol-4-yl)oxy]acetic acid has demonstrated anti-proliferative effects by inducing cell cycle arrest and promoting apoptosis .
Molecular Mechanism
The molecular mechanism of [(1-Benzyl-1h-indol-4-yl)oxy]acetic acid involves several key interactions at the molecular level. It binds to the active site of tryptophan hydroxylase, inhibiting its enzymatic activity and reducing serotonin synthesis. Additionally, [(1-Benzyl-1h-indol-4-yl)oxy]acetic acid interacts with protein kinase C, leading to its activation and subsequent phosphorylation of downstream targets. This activation results in changes in gene expression and cellular responses. Furthermore, this compound has been shown to modulate the activity of nuclear factor kappa B, influencing the transcription of genes involved in inflammation and cell survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [(1-Benzyl-1h-indol-4-yl)oxy]acetic acid have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods. Long-term exposure to [(1-Benzyl-1h-indol-4-yl)oxy]acetic acid has shown sustained effects on cellular function, including prolonged inhibition of tryptophan hydroxylase activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of [(1-Benzyl-1h-indol-4-yl)oxy]acetic acid vary with different dosages in animal models. At low doses, it has been shown to have minimal adverse effects and exhibits therapeutic potential in modulating serotonin levels and reducing inflammation. At high doses, [(1-Benzyl-1h-indol-4-yl)oxy]acetic acid can induce toxic effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a specific dosage range elicits the desired therapeutic effects without causing significant toxicity .
Metabolic Pathways
[(1-Benzyl-1h-indol-4-yl)oxy]acetic acid is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, resulting in the formation of various metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion. The compound also affects metabolic flux by modulating the activity of key enzymes involved in serotonin biosynthesis and degradation .
Transport and Distribution
The transport and distribution of [(1-Benzyl-1h-indol-4-yl)oxy]acetic acid within cells and tissues are mediated by specific transporters and binding proteins. It is actively transported across cell membranes by organic anion transporters and accumulates in tissues with high expression of these transporters, such as the liver and brain. The compound’s distribution is influenced by its binding affinity to plasma proteins, which affects its bioavailability and tissue penetration .
Subcellular Localization
[(1-Benzyl-1h-indol-4-yl)oxy]acetic acid exhibits specific subcellular localization, which is crucial for its activity and function. It is predominantly localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins. Additionally, it can translocate to the nucleus, where it modulates the activity of transcription factors and influences gene expression. The subcellular localization of [(1-Benzyl-1h-indol-4-yl)oxy]acetic acid is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
2-(1-benzylindol-4-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-17(20)12-21-16-8-4-7-15-14(16)9-10-18(15)11-13-5-2-1-3-6-13/h1-10H,11-12H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGBZYGLQMRSDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=CC=C3OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



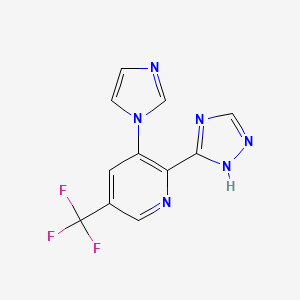
![3-(8-chloro-3-oxo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-5-(trifluoromethyl)picolinonitrile](/img/structure/B1411194.png)
